3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid
Overview
Description
3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA A receptors, acting as a positive allosteric modulator . This interaction enhances the inhibitory effects of GABA, leading to potential therapeutic applications in conditions such as anxiety and epilepsy. Additionally, it may interact with enzymes involved in carbohydrate metabolism, influencing metabolic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Akt signaling pathway, which is crucial for cell survival and proliferation . This modulation can lead to changes in gene expression and metabolic activity, impacting cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as GABA A receptors, enhancing their activity . Additionally, it may inhibit or activate enzymes involved in various biochemical pathways. For instance, its interaction with Akt can inhibit its activation, leading to downstream effects on cellular processes . These molecular interactions are crucial for understanding its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to this compound may lead to sustained modulation of signaling pathways and gene expression, resulting in long-term changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anxiolytic or anticonvulsant properties . At higher doses, it may cause toxic or adverse effects, including potential neurotoxicity or hepatotoxicity . Understanding these dosage effects is crucial for determining its safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, its interaction with carbohydrate-metabolizing enzymes can influence glucose metabolism, potentially affecting energy production and storage . These metabolic interactions are essential for understanding its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For example, it may be transported into the central nervous system via specific transporters, influencing its effects on neuronal function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the mitochondria can influence mitochondrial function and energy production . Understanding its subcellular localization is essential for elucidating its mechanisms of action.
Properties
IUPAC Name |
3-(3-cyclopropylimidazo[4,5-b]pyridin-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-11(17)6-5-10-14-9-2-1-7-13-12(9)15(10)8-3-4-8/h1-2,7-8H,3-6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKZUNOQFMSOOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NC3=C2N=CC=C3)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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